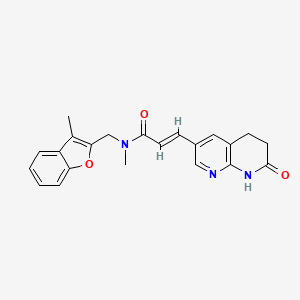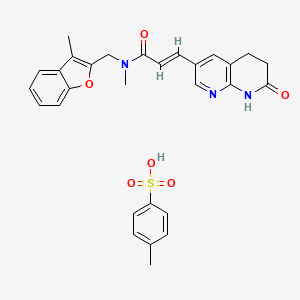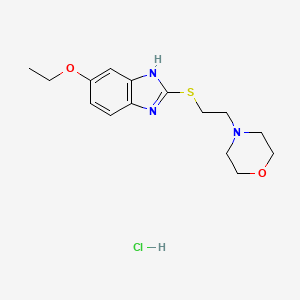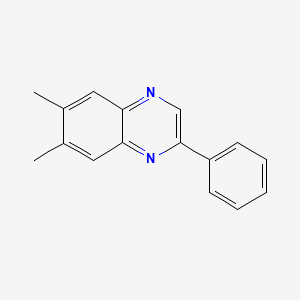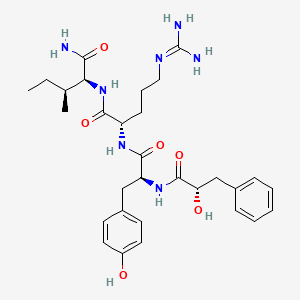
Antho-riamide I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antho-riamide I is an active peptide from sea anemone Anthopleura elegantissima which inhibits spontaneous contraction of sea anemone muscles.
Wissenschaftliche Forschungsanwendungen
Neuropeptide Activity in Sea Anemones
Antho-riamide I, identified as L-3-phenyllactyl-Tyr-Arg-Ile-NH2, is a novel neuropeptide isolated from sea anemones, specifically Anthopleura elegantissima. This peptide exhibits notable biological activity, particularly in inhibiting spontaneous contractions in various muscle groups of sea anemones at low concentrations (10^(-8) M). Its unique L-3-phenyllactyl blocking group renders it resistant to degradation by nonspecific aminopeptidases and may play a role in receptor binding (Nothacker et al., 1991).
Role in Feeding Behavior
Antho-riamide I, along with another peptide Antho-KAamide, has been observed to modulate the expansion behavior of sea anemones. These peptides inhibited spontaneous muscle contractions across various anemone species, suggesting a universal action mechanism. Their inhibitory effects on muscle groups regardless of their location or orientation hint at their involvement in the expansion phase of feeding behavior in sea anemones (McFarlane et al., 1993).
Neurotransmission in Sea Anemones
Antho-RFamide, a related neuropeptide, has been localized in neuronal synaptic and nonsynaptic vesicles in sea anemones, indicating its role in neurotransmission. This peptide, along with Antho-riamide I, is significant in understanding the nervous system of sea anemones, which are among the simplest nerve-bearing organisms (Westfall & Grimmelikhuijzen, 1993).
Excitatory Actions on Muscles and Conducting Systems
Antho-riamide I has shown excitatory actions on slow muscle groups and certain conducting systems in the sea anemone Calliactis Parasitica. This suggests that its functions may not be limited to inhibition but also include direct muscle excitation and potentially as a neurotransmitter or neuromodulator (McFarlane et al., 1987).
Eigenschaften
CAS-Nummer |
139026-54-3 |
|---|---|
Produktname |
Antho-riamide I |
Molekularformel |
C30H43N7O6 |
Molekulargewicht |
597.7 g/mol |
IUPAC-Name |
(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-hydroxy-3-phenylpropanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-methylpentanamide |
InChI |
InChI=1S/C30H43N7O6/c1-3-18(2)25(26(31)40)37-27(41)22(10-7-15-34-30(32)33)35-28(42)23(16-20-11-13-21(38)14-12-20)36-29(43)24(39)17-19-8-5-4-6-9-19/h4-6,8-9,11-14,18,22-25,38-39H,3,7,10,15-17H2,1-2H3,(H2,31,40)(H,35,42)(H,36,43)(H,37,41)(H4,32,33,34)/t18-,22-,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
UBOLUOWRWFHBRN-WCJQXVFBSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)O |
SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)O |
Kanonische SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
YRI |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Antho-RIamide I L-3-phenyllactyl-Tyr-Arg-Ile-NH2 L-3-phenyllactyl-tyrosyl-arginyl-isoleucinamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



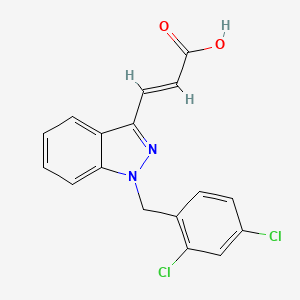

![(2E)-2-[amino(phenyl)methylidene]-1-oxo-1-benzothiophen-3-one](/img/structure/B1665041.png)
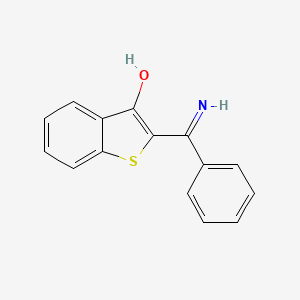
![N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide](/img/structure/B1665044.png)
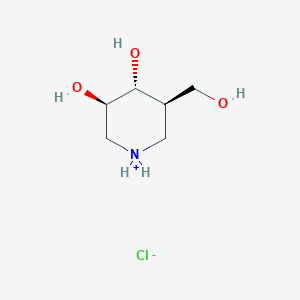
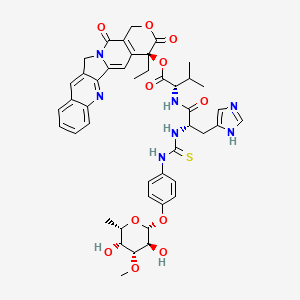
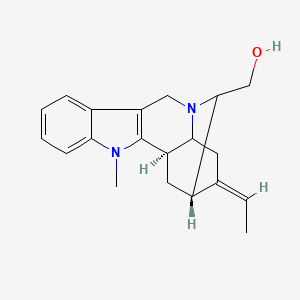
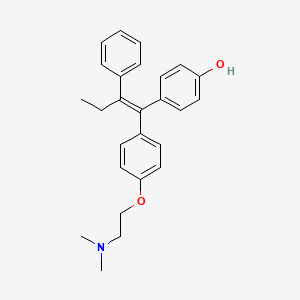
![1-[2-(2,4-dichlorophenyl)-2-[(2E)-3,7-dimethylocta-2,6-dienoxy]ethyl]imidazole](/img/structure/B1665049.png)
